molecular formula C16H16FNO3 B5588299 3-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime

3-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime

Cat. No. B5588299
M. Wt: 289.30 g/mol
InChI Key: OABILWIWJAJUCM-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime, also known as EFBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EFBO is a small molecule that belongs to the family of oximes and is synthesized using a specific method.

Scientific Research Applications

Radiosynthesis and Biodistribution

One application involves the radiosynthesis and biodistribution of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups, highlighting its use in enhancing imaging techniques such as positron emission tomography (PET). The study demonstrates how the chemical nature of a prosthetic group can influence the overall biodistribution profile of a radiotracer, with implications for improved diagnostic accuracy in medical imaging (Glaser et al., 2008).

Oxidation Reactions

Another application is observed in the oxidation reactions of methoxy substituted benzyl phenyl sulfides, distinguishing between oxidants reacting via single electron transfer and those via direct oxygen atom transfer. This study provides insights into the mechanisms of oxidation reactions, contributing to the field of synthetic chemistry and facilitating the development of more efficient synthetic routes (Lai, C. J. Lepage, & D. G. Lee, 2002).

Organic Synthesis

Research has also explored the reactions of fluoroalkyl-containing 3-oxo esters with aldehydes, leading to the formation of compounds depending on the reaction conditions. This illustrates the compound's role in facilitating diverse organic synthesis pathways, contributing to the development of new chemical entities with potential applications in drug design and material science (Pryadeina et al., 2002).

Catalysis and Functionalization

The compound has been involved in studies on catalysis, such as the Cu(OAc)2-catalyzed remote benzylic C(sp3)–H oxyfunctionalization. This research highlights its application in the functionalization of molecules, revealing its importance in synthetic chemistry for modifying chemical structures and introducing functional groups in a controlled manner (Jiang et al., 2014).

Antimicrobial Activity

Additionally, the synthesis and evaluation of oxime esters derived from 3-ethoxy-4-benzaldehyde oxime for their antifungal and antibacterial activities highlight its relevance in medicinal chemistry. Compounds showing significant antimicrobial activity against various pathogens suggest potential applications in developing new antimicrobial agents (Ahluwalia et al., 2017).

properties

IUPAC Name

(NE)-N-[[3-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-2-20-16-9-12(10-18-19)6-7-15(16)21-11-13-4-3-5-14(17)8-13/h3-10,19H,2,11H2,1H3/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABILWIWJAJUCM-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NO)OCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/O)OCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.